2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)-
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Overview
Description
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is a chemical compound with the molecular formula C12H10N4O2This compound is notable for its applications as a pH indicator and a palladium reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-pyridinecarboxaldehyde, 4-(2-aminophenyl)- .
Scientific Research Applications
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For example, as a pH indicator, it changes color in response to changes in pH due to the protonation or deprotonation of the pyridine ring . In reactions involving palladium, it acts as a ligand, coordinating with the metal to facilitate catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: This compound is similar in structure but lacks the nitrophenyl group.
Pyridine-4-carboxaldehyde: Another isomer, differing in the position of the aldehyde group, used in similar chemical reactions.
Uniqueness
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is unique due to the presence of both the pyridine ring and the nitrophenyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pH indicator and in palladium-catalyzed reactions .
Properties
CAS No. |
55218-77-4 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4-(2-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-7-9(5-6-13-10)11-3-1-2-4-12(11)14(16)17/h1-8H |
InChI Key |
JLKYXQGIKYKREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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